Indoline-5,6-diol hydrobromide

Formulation science Hair dye chemistry Aqueous solubility

Researchers relying on 5,6-dihydroxyindole (DHI) in aqueous melanin assays encounter rapid autoxidation and premature polymerization, leading to irreproducible outcomes. Indoline-5,6-diol hydrobromide resolves this through its saturated 2,3-bond, which confers superior aqueous stability and prevents uncontrolled oxidation during storage. • Enables peroxide-free, air-oxidative hair dye formulations with tunable shade development • Serves as a key building block for dual 5-LOX/sEH inhibitors (IC50: 0.41 μM / 0.43 μM) • Scalable, cost-effective manufacturing via direct crystallization (US Patent 5,399,713)

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 138937-28-7
Cat. No. B159926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-5,6-diol hydrobromide
CAS138937-28-7
SynonymsDIHYDROXYINDOLINE HBR
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1CNC2=CC(=C(C=C21)O)O.Br
InChIInChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
InChIKeyTXMQOPNBBITFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline-5,6-diol Hydrobromide Overview


Indoline-5,6-diol hydrobromide (CAS 138937-28-7) is the hydrobromide salt of 5,6-dihydroxyindoline, a reduced indole derivative also known as leukoaminochrome or leucodopaminochrome [1]. This compound is a heterocyclic catecholamine intermediate that serves as a key synthetic precursor in the eumelanin biosynthetic pathway [2]. Its molecular formula is C8H10BrNO2 with a molecular weight of 232.07 g/mol, and it is supplied as a crystalline solid that exhibits high water solubility due to its ionic salt form [3]. Unlike its fully aromatic counterpart 5,6-dihydroxyindole (DHI, CAS 3131-52-0), the indoline structure features a saturated 2,3-bond, which fundamentally alters its oxidation behavior, stability profile, and functional utility in both research and industrial applications [2].

Indoline-5,6-diol Hydrobromide: Substitution Risks with DHI


Generic substitution between 5,6-dihydroxyindoline hydrobromide and its closest structural analog, 5,6-dihydroxyindole (DHI), is scientifically indefensible due to fundamental differences in redox behavior and aqueous stability. DHI undergoes rapid autoxidation and polymerization in aqueous solution upon exposure to atmospheric oxygen, forming insoluble colored products that cannot be fixed to target substrates [1]. In contrast, 5,6-dihydroxyindoline hydrobromide exhibits markedly superior storage stability in aqueous media and oxidizes readily only under controlled alkaline conditions, enabling both air-oxidative and oxidant-free application protocols [2]. The saturated 2,3-bond in the indoline scaffold eliminates the conjugated indole system, shifting the oxidation potential and polymerization kinetics sufficiently to prevent premature melanin formation during formulation storage [1]. Consequently, any attempt to substitute DHI for indoline-5,6-diol hydrobromide in aqueous dye formulations or biological assays requiring stable catechol intermediates will result in irreproducible outcomes and formulation failure.

Comparative Evidence: Indoline-5,6-diol Hydrobromide vs. DHI


Aqueous Solubility Advantage

Indoline-5,6-diol hydrobromide demonstrates estimated water solubility of 17,270 mg/L (17.27 g/L) at 25°C as the hydrobromide salt, representing a substantial increase in aqueous compatibility relative to the neutral indole counterpart [1]. The patent literature explicitly states that 5,6-dihydroxyindolines, particularly in salt form, possess 'good solubility in water' compared with 5,6-dihydroxyindole [2]. This enhanced solubility is attributed to the ionic hydrobromide salt form, which improves dispersibility in aqueous dyeing media customarily used for keratinous fiber applications [2]. The quantitative difference of approximately 17 g/L enables formulation at commercially relevant concentrations without requiring organic co-solvents that would increase cost and safety concerns.

Formulation science Hair dye chemistry Aqueous solubility

Aqueous Storage Stability

5,6-Dihydroxyindole (DHI) is documented as 'extremely unstable in aqueous solution both in its free form and in the form of its salts and, in the presence of atmospheric oxygen, rapidly forms insoluble, colored oxidation and polymerization products which themselves can no longer be fixed to the hair' [1]. This intrinsic instability renders DHI unsuitable for aqueous formulations requiring shelf stability. In contrast, 5,6-dihydroxyindoline hydrobromide is explicitly identified in patent literature as having 'particularly remarkable properties in respect of the stability on storage in the media customarily used in dyeing keratinous fibres' compared with known 5,6-dihydroxyindole [2]. Legal proceedings have confirmed that 'both parties recognized that 5,6-hydroxyindoles are relatively unstable as compared to 5,6-dihydroxyindolines and that 5,6-dihydroxyindoline hair dyes do not exhibit the stability problems associated with 5,6-hydroxyindole' [3].

Formulation stability Oxidation kinetics Melanin precursors

Oxidant-Free Dyeing

The patent literature reports that 5,6-dihydroxyindolines 'oxidise particularly readily in alkaline solution and may be used in hair dyeing without possibly using an oxidising agent, which permits a varied range of more or less deep shades to be obtained' [1]. This air-oxidative capability is a direct consequence of the saturated 2,3-bond in the indoline scaffold, which alters the oxidation potential relative to DHI. The method of dyeing can be carried out 'without the addition of an external oxidising agent, solely in contact with the air' [1]. In contrast, DHI's extreme instability means it polymerizes uncontrollably before application rather than providing tunable, on-fiber color development. Among the preferred salts, '5,6-dihydroxyindoline hydrobromide is particularly preferred' for these applications [1].

Hair dye technology Air-oxidative dyeing Formulation simplification

Synthetic Process Efficiency

The industrial production of 5,6-dihydroxyindoline hydrobromide can be achieved through ether cleavage of 5,6-dimethoxyindoline with aqueous hydrogen bromide, followed by direct crystallization from the aqueous reaction mixture [1]. This one-pot, direct crystallization protocol eliminates the need for energy-intensive evaporation and hazardous organic solvent recrystallization required in earlier methods [1]. In contrast, DHI synthesis and purification are complicated by the compound's extreme instability, requiring buffer solutions and reducing agents (e.g., sodium dithionite) to protect phenolic hydroxyl groups from oxidative degradation [2]. The direct crystallization process for the hydrobromide salt 'considerably increases the volume/time yield' and 'reduces the energy costs' compared to autoclave-based ether cleavage followed by complete evaporation and recrystallization from flammable organic solvents [1].

Process chemistry Industrial synthesis Cost of goods

Dual 5-LOX/sEH Inhibition

Indoline-based compounds have been identified and optimized as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), representing a novel approach in anti-inflammatory drug design [1]. Compound 73, an indoline derivative, demonstrated IC50 values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH in vitro [2]. This dual inhibition profile is structurally enabled by the indoline scaffold, which provides appropriate geometry for engaging both enzymatic targets simultaneously. Importantly, the same study reports in vivo anti-inflammatory efficacy in mouse models of peritonitis and asthma, validating that the in vitro potency translates to pharmacologically relevant effects [1]. This dual-target mechanism offers potential advantages over single-target anti-inflammatory agents by simultaneously addressing both the leukotriene pathway (via 5-LOX) and epoxide hydrolysis (via sEH).

Anti-inflammatory 5-lipoxygenase Soluble epoxide hydrolase Dual inhibition

Indoline-5,6-diol Hydrobromide Applications


Air-Oxidative Hair Dye Formulations

Indoline-5,6-diol hydrobromide is the preferred melanin precursor for single-component, air-oxidative hair dye formulations. The compound's superior aqueous storage stability relative to DHI enables shelf-stable formulations that do not require peroxide-based oxidants, as the compound oxidizes readily in alkaline solution solely upon air exposure [1]. This property permits tunable shade development while minimizing hair damage and simplifying regulatory compliance. The hydrobromide salt form is explicitly identified as 'particularly preferred' among 5,6-dihydroxyindoline salts for this application [1].

Eumelanin Biosynthesis Research

Researchers investigating eumelanin polymerization kinetics, polydopamine coating mechanisms, or melanogenesis pathways should select indoline-5,6-diol hydrobromide over DHI when stable, reproducible aqueous solutions of melanin precursors are required. The compound can be oxidized in situ to DHI under controlled conditions without the premature polymerization that plagues direct DHI usage [1]. This controlled oxidation pathway enables more reproducible experimental outcomes in studies of melanin formation dynamics and bioinspired material synthesis [2].

Dual 5-LOX/sEH Inhibitor Discovery

Medicinal chemistry programs pursuing novel anti-inflammatory agents with dual 5-LOX/sEH inhibitory activity should prioritize indoline scaffolds, for which indoline-5,6-diol hydrobromide serves as a key building block. Optimized indoline derivatives have demonstrated sub-micromolar IC50 values (0.41 μM for 5-LOX; 0.43 μM for sEH) and validated in vivo efficacy in mouse models of peritonitis and asthma [1]. The dual-target mechanism offers potential advantages over single-target anti-inflammatory agents by simultaneously addressing both leukotriene biosynthesis and epoxide hydrolysis pathways.

Direct Crystallization Process

Process chemistry teams seeking cost-effective, scalable access to 5,6-dihydroxyindoline derivatives should procure the hydrobromide salt produced via the direct crystallization method described in US Patent 5,399,713. This process eliminates energy-intensive evaporation steps and hazardous organic solvent recrystallization, significantly increasing volume/time yield and reducing manufacturing costs relative to alternative synthetic routes [1]. The method is specifically optimized for industrial-scale production, enabling reliable supply chain economics for downstream applications in hair dye, pharmaceutical, and biomaterials markets.

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